4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine
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Overview
Description
4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyrimidine ring and a benzene ring substituted with two amino groups. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 4,6-dichloropyrimidine with 4-(dimethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: This compound shares a similar pyrimidine structure but with different substituents.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Another pyrimidine derivative with distinct functional groups.
Uniqueness
4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern and the presence of both dimethylamino and amino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-[6-(dimethylamino)pyrimidin-4-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H15N5/c1-17(2)12-6-11(15-7-16-12)8-3-4-9(13)10(14)5-8/h3-7H,13-14H2,1-2H3 |
InChI Key |
AHMDEKFJMIDNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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